molecular formula C16H23NO3 B447633 N-cycloheptyl-2,4-dimethoxybenzamide

N-cycloheptyl-2,4-dimethoxybenzamide

Cat. No.: B447633
M. Wt: 277.36g/mol
InChI Key: UJNGUUOZULFJAN-UHFFFAOYSA-N
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Description

Benzamide derivatives with 2,4-dimethoxy substituents are widely studied due to their versatility in organic synthesis, catalytic applications, and biological activity. The core structure consists of a benzamide scaffold with methoxy groups at positions 2 and 4, which influence electronic properties and reactivity. Modifications to the N-substituent or additional functional groups enable diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36g/mol

IUPAC Name

N-cycloheptyl-2,4-dimethoxybenzamide

InChI

InChI=1S/C16H23NO3/c1-19-13-9-10-14(15(11-13)20-2)16(18)17-12-7-5-3-4-6-8-12/h9-12H,3-8H2,1-2H3,(H,17,18)

InChI Key

UJNGUUOZULFJAN-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NC2CCCCCC2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2CCCCCC2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 N,N-Diethyl-2,4-dimethoxybenzamide
  • Structure : Diethylamine substituent on the benzamide nitrogen.
  • Synthesis: Prepared via aminolysis of 2,4-dimethoxybenzoyl chloride with diethylamine .
  • Characterization :
    • Spectroscopy : ¹H/¹³C NMR, IR, HRMS (m/z [M+H]⁺: 268.1443) .
    • Mass Spectrometry : LC-ESI-QTOF fragmentation patterns confirm the structure .
  • Applications : Used in mechanistic studies of rhodium-catalyzed reactions .
2.2 N-(1,3-Benzothiazol-2-yl)-2,4-dimethoxybenzamide
  • Structure : Benzothiazole ring attached to the benzamide nitrogen.
  • Properties: Molecular Weight: 352.41 g/mol. CAS No.: 6224-34-6 .
  • Applications: Potential biological activity inferred from structural similarity to benzothiazole-based pharmaceuticals .
2.3 N,4-Dimethoxy-2-(1-methyl-1H-indol-3-yl)benzamide (15c)
  • Structure : Indole ring at position 2 and methoxy groups at positions 4 and N.
  • Synthesis : Synthesized from N,4-dimethoxybenzamide (54) with 91% yield .
  • Characterization :
    • Spectroscopy : ¹H NMR (δ 7.71–7.64, aromatic protons), IR (1673 cm⁻¹, C=O stretch) .
  • Significance : High yield suggests stability in indole-functionalized benzamides .
2.4 2-Chloro-3,4-dimethoxybenzamide
  • Structure : Chlorine at position 2 and methoxy groups at 3 and 4.
  • Characterization: Molecular Formula: C₉H₁₀ClNO₃. Mass Spectrometry: m/z 215.03 [M+H]⁺ .
  • Differentiation: Chlorine substituent enhances electrophilicity compared to non-halogenated analogs .
2.5 N,4-Dimethoxybenzamide (3.1c)
  • Structure : Methoxy groups at positions 4 and N.
  • Properties :
    • Melting Point : 223–226°C.
    • Spectroscopy : ¹H NMR (δ 3.69, OCH₃), IR (1673 cm⁻¹, C=O) .
  • Applications : Intermediate in hydroamination studies .

Comparative Analysis Table

Compound Name Substituents Molecular Weight (g/mol) Key Data/Applications References
N,N-Diethyl-2,4-dimethoxybenzamide N,N-Diethyl 267.34 HRMS: 268.1443 [M+H]⁺; catalytic studies
N-(1,3-Benzothiazol-2-yl)-2,4-dimethoxybenzamide Benzothiazole-NH 352.41 CAS 6224-34-6; biological potential
N,4-Dimethoxy-2-(indol-3-yl)benzamide Indole-3-yl, N-OMe 324.37 91% yield; stable synthesis
2-Chloro-3,4-dimethoxybenzamide 2-Cl, 3,4-OMe 215.64 Electrophilic reactivity
N,4-Dimethoxybenzamide N-OMe, 4-OMe 195.18 Mp 223–226°C; hydroamination intermediate

Key Findings and Trends

  • Substituent Effects :
    • Electron-Donating Groups (e.g., methoxy): Enhance stability and catalytic utility (e.g., N,N-diethyl analog) .
    • Heterocyclic Attachments (e.g., indole, benzothiazole): Improve biological relevance and synthetic complexity .
    • Halogenation (e.g., chlorine): Increases electrophilicity, altering reactivity pathways .
  • Synthetic Yields : Indole-functionalized benzamides (e.g., 15c) achieve higher yields (91%) compared to simpler analogs, likely due to directing group effects .

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